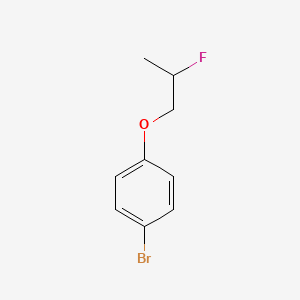
1-Bromo-4-(2-fluoropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-fluoropropoxy)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 2-fluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluoropropoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-fluoropropoxy)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . Another method involves the reaction of 1-bromo-4-hydroxybenzene with 2-fluoropropyl bromide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-fluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives and other reduced forms.
Scientific Research Applications
1-Bromo-4-(2-fluoropropoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-fluoropropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups . The presence of the bromine and fluoropropoxy groups allows for specific interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
4-Bromo-1-fluorobenzene: Contains both bromine and fluorine substituents on the benzene ring.
1-Bromo-4-fluoro-2-iodobenzene: Features bromine, fluorine, and iodine substituents.
Uniqueness: 1-Bromo-4-(2-fluoropropoxy)benzene is unique due to the presence of the 2-fluoropropoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-bromo-4-(2-fluoropropoxy)benzene |
InChI |
InChI=1S/C9H10BrFO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
GVCUTFREUYEHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


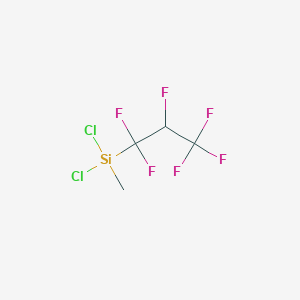
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
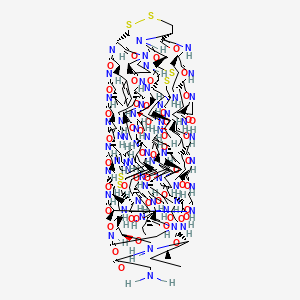
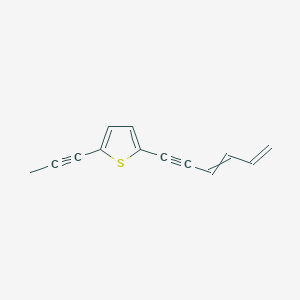
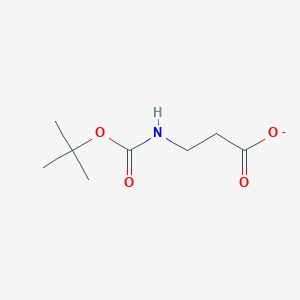
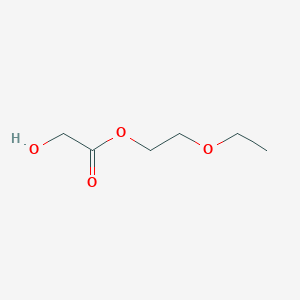
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

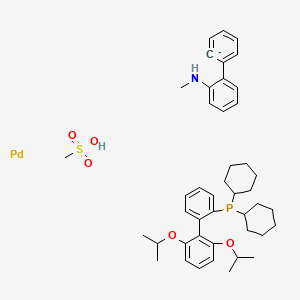
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
